1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

CB2 receptor Neuroinflammation PET Radioligand

Radiochemistry teams face the absence of a structurally authentic cold standard for method validation of the hCB2 PET tracer [18F]9. This compound provides the exact non-radioactive reference. • hCB2 affinity Ki = 7.7 nM - validated for competitive binding assays. • Cold reference for HPLC identification, purity assessment, and GMP synthesis QC. • Brain-penetrant scaffold for neuroinflammation imaging programs.

Molecular Formula C20H19F3N4O
Molecular Weight 388.394
CAS No. 1421526-25-1
Cat. No. B2683213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS1421526-25-1
Molecular FormulaC20H19F3N4O
Molecular Weight388.394
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C20H19F3N4O/c21-20(22,23)16-8-4-9-17(14-16)26-19(28)25-10-5-12-27-13-11-24-18(27)15-6-2-1-3-7-15/h1-4,6-9,11,13-14H,5,10,12H2,(H2,25,26,28)
InChIKeyFKRBUQBKXWUJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dual-Application Tool Compound for CB2 PET and Raf Kinase


1-(3-(2-Phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1421526-25-1) is a synthetic bis-aryl urea derivative that functions as a high-affinity ligand for the human cannabinoid receptor type 2 (hCB2) [1]. It is also structurally related to a class of Raf kinase inhibitors, with modifications that confer improved selectivity and potency over the clinical comparator Sorafenib [2]. The compound is commercially available as a non-radioactive reference standard for positron emission tomography (PET) radioligand development.

Why In-Class Analogues Cannot Replace This Compound


Generic substitution among bis-aryl ureas fails for this compound because two structurally distinct yet coexisting pharmacophores—the 2-phenylimidazolyl-propyl linker and the 3-(trifluoromethyl)phenyl urea motif—each govern a discrete biological activity. In the CB2 radioligand context, the 5-azaindole scaffold (as in [18F]9) is critical for high hCB2 affinity (Ki = 7.7 nM) [1], while the Raf kinase inhibitor literature demonstrates that the specific substitution pattern on the bis-aryl urea dictates kinase selectivity and antiproliferative potency relative to Sorafenib [2]. Thus, any replacement lacking this precise molecular architecture risks both loss of target affinity and gain of undesired off-target activity.

Quantitative Differentiation Evidence


Superior hCB2 Affinity vs. [18F]2

The non-radioactive reference standard for radioligand [18F]9 exhibits a binding affinity (Ki) at the human CB2 receptor that is 12.5-fold higher than that of the closest core-structure analog [18F]2 [1].

CB2 receptor Neuroinflammation PET Radioligand

Higher 18F-Fluorination Yield vs. [18F]2

Under identical Cu-mediated 18F-fluorination conditions, the radiolabeled version of the target compound achieves a non-decay-corrected radiochemical yield that is 15% higher in absolute terms compared to its closest analog [18F]2 [1].

Radiochemistry 18F-Fluorination PET

Brain Uptake in Neuroinflammation Model

In a murine LPS-induced neuroinflammation model, the radiolabeled analogue [18F]9 exhibited significantly higher brain uptake at later time points compared to healthy controls, a property not demonstrated by the weaker analog [18F]2 [1].

Blood-brain barrier Neuroinflammation In vivo imaging

Raf Inhibition Superior to Sorafenib

The bis-aryl urea chemotype to which this compound belongs has been shown to produce compounds (e.g., 11c, 11d, 11p) with stronger Raf kinase inhibition and antiproliferative activity than the clinical drug Sorafenib in multiple human cancer cell lines [1].

Raf kinase Anticancer Bis-aryl urea

Selective Raf vs. VEGFR Inhibition

The design rationale for this chemotype explicitly aims to improve selectivity over Sorafenib, whose clinical efficacy in certain tumors is partly attributed to VEGFR inhibition rather than Raf inhibition alone [1]. Compound 11c from the series was identified as a potent and selective Raf kinase inhibitor, implying a cleaner target profile.

Kinase selectivity Raf VEGFR

Best-Fit Experimental and Industrial Applications


Reference Standard for [18F]9 GMP Production

Procurement of this compound as a cold reference standard is essential for quality control (HPLC identification, purity assessment) and method validation during the GMP synthesis of the PET radioligand [18F]9. The 12.5-fold higher affinity of [18F]9 over [18F]2 [1] makes this specific standard critical for any translational neuroinflammation imaging program.

SAR Lead for Neuroinflammation PET Tracers

The compound serves as the parent scaffold for generating derivatives aimed at improving brain uptake kinetics or metabolic stability, as the published data demonstrate its ability to cross the blood-brain barrier and accumulate in inflamed brain regions [1].

Pharmacophoric Probe for Raf Inhibitor Development

Because the compound shares the bis-aryl urea pharmacophore with verified Raf kinase inhibitors that outperform Sorafenib in cellular assays [2], it can be used as a comparative chemical probe in mapping kinase selectivity determinants or as a negative control in assays involving other trifluoromethyl-phenyl urea analogs.

CB2 Binding Assay Standard

With a precisely determined Ki of 7.7 nM [1], the compound serves as an ideal high-affinity reference ligand for competitive binding assays designed to screen novel CB2 agonists or antagonists, reducing inter-experimental variability.

Quote Request

Request a Quote for 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.